molecular formula C16H19ClN2O3S B2681717 3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide CAS No. 1286718-29-3

3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

Cat. No.: B2681717
CAS No.: 1286718-29-3
M. Wt: 354.85
InChI Key: ZKLNTIYLMISWLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro substituent at position 3, a methyl group at position 2, and dual N-substituents: a 2-methoxyethyl group and a pyridin-4-ylmethyl moiety. This compound belongs to a class of sulfonamides known for their diverse biological activities, including enzyme inhibition and antitumor properties. The 2-methoxyethyl and pyridinylmethyl groups likely enhance solubility and target-binding specificity, while the chloro and methyl substituents contribute to steric and electronic modulation of the aromatic core .

Properties

IUPAC Name

3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S/c1-13-15(17)4-3-5-16(13)23(20,21)19(10-11-22-2)12-14-6-8-18-9-7-14/h3-9H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLNTIYLMISWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N(CCOC)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzenesulfonyl chloride, 2-methoxyethylamine, and 4-pyridinemethanol.

    Step 1 - Formation of Intermediate: The first step involves the reaction of 3-chlorobenzenesulfonyl chloride with 2-methoxyethylamine under basic conditions (e.g., using a base like triethylamine) to form 3-chloro-N-(2-methoxyethyl)benzenesulfonamide.

    Step 2 - Alkylation: The intermediate is then subjected to alkylation with 4-pyridinemethanol in the presence of a suitable catalyst (e.g., potassium carbonate) to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The methoxyethyl and pyridinylmethyl groups can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Breakdown into smaller fragments, such as amines and sulfonic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential as an antimicrobial agent, particularly against resistant strains of bacteria.

Medicine

In medicine, sulfonamides are used to treat bacterial infections. This specific compound might be explored for its efficacy and safety in treating infections, especially those caused by multi-drug resistant bacteria.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its structural features make it suitable for applications requiring specific electronic or steric properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide would likely involve inhibition of bacterial enzymes, similar to other sulfonamides. It may target dihydropteroate synthase, an enzyme involved in folate synthesis, thereby inhibiting bacterial growth. The presence of the pyridinylmethyl group could enhance binding affinity and specificity to the target enzyme.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity/Notes Evidence ID
Target Compound Benzenesulfonamide 3-Cl, 2-CH₃, N-(2-methoxyethyl), N-(pyridin-4-ylmethyl) Potential antitumor activity (inferred from structural analogs)
3-Chloro-N-(3-furylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide Benzenesulfonamide 3-Cl, 4-OCH₃, N-(furan-3-ylmethyl), N-(thiophen-2-ylmethyl) Unknown activity; heterocyclic substituents may alter solubility
4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine Thiazole-sulfonamide hybrid 5-Cl, N-(pyridin-3-ylmethyl) Antifungal/antitumor potential (MLS001006546, CHEMBL1464148)
N-(4-Chlorobenzoyl)-2-methylbenzenesulfonamide Benzenesulfonamide 2-CH₃, N-(4-Cl-benzoyl) Antitumor activity in xenograft models
3-Amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide Hydrochloride Benzenesulfonamide 3-NH₂, 4-OH, N-(2-methoxyethyl) Solubility-enhanced derivative for pharmacological studies

Key Observations :

  • Pyridinyl vs. Heterocyclic Substitutents : The pyridin-4-ylmethyl group in the target compound may improve target affinity compared to furan or thiophene substituents in , as pyridine’s nitrogen enables hydrogen bonding .
  • Chloro Position : The 3-Cl substituent in the target compound is analogous to 5-Cl in ’s thiazole derivative, suggesting a role in steric hindrance or electron withdrawal for bioactivity .
  • Methoxyethyl Group : Shared with ’s derivative, this substituent likely enhances aqueous solubility compared to purely aromatic N-substituents .

Crystallographic and Physicochemical Properties

Table 2: Structural and Physical Property Comparisons

Compound Name Melting Point (°C) Dihedral Angles (°) Hydrogen Bonding Evidence ID
Target Compound Not reported Not available Likely N–H⋯O(S) interactions (inferred from analogs)
N-(4-Chlorobenzoyl)-2-methylbenzenesulfonamide 67.6–69.2 (sulfonyl vs. benzoyl rings) N–H⋯O(S) chains stabilize crystal packing
2-Methyl-N-(2-methylbenzoyl)benzenesulfonamide 82.7–85.1 (sulfonyl vs. S–NH–C=O) Antiparallel N–H/C=O conformation
3-Amino-4-hydroxy-N-(2-methoxyethyl)benzenesulfonamide Hydrochloride Enhanced solubility due to –NH₂ and –OH groups

Key Observations :

  • Crystal Packing : Benzenesulfonamide analogs (e.g., ) exhibit N–H⋯O(S) hydrogen bonds, which stabilize crystal lattices and influence bioavailability .

Biological Activity

3-chloro-N-(2-methoxyethyl)-2-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a chloro group, methoxyethyl group, methyl group, and a pyridinylmethyl group, which may influence its pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H19_{19}ClN2_2O3_3S
  • Molecular Weight : 354.9 g/mol
  • CAS Number : 1286718-29-3

The biological activity of this compound is primarily attributed to its mechanism of action, which likely involves the inhibition of bacterial enzymes. Similar to other sulfonamides, it may target dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby inhibiting bacterial growth. The presence of the pyridinylmethyl group may enhance binding affinity and specificity to the target enzyme .

Biological Activity Overview

Research indicates that sulfonamides, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that related benzenesulfonamides possess significant antimicrobial properties against various pathogens. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 6.28 mg/mL against Candida albicans and Aspergillus niger .
    • The compound's structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects :
    • In vivo studies have indicated that benzenesulfonamide derivatives can inhibit carrageenan-induced rat paw edema, showcasing their anti-inflammatory properties. For example, certain derivatives exhibited over 90% inhibition at specific time points .
  • Antioxidant Activity :
    • Sulfonamides are also recognized for their antioxidant capabilities. Some derivatives have shown comparable activity to Vitamin C in scavenging free radicals, suggesting potential applications in oxidative stress-related conditions .

Study on Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various benzenesulfonamide derivatives found that compounds structurally similar to this compound exhibited potent activity against E. coli and S. aureus, with MIC values ranging from 6.63 to 6.72 mg/mL .

In Vivo Anti-inflammatory Study

In an experiment assessing anti-inflammatory effects using a rat model, several benzenesulfonamide derivatives were tested for their ability to reduce edema induced by carrageenan. The results indicated significant reductions in paw swelling, with some compounds achieving up to 94% inhibition within three hours post-administration .

Summary of Biological Activities

Activity Type Description Example Results
AntimicrobialEffective against various pathogenic bacteria and fungiMICs as low as 6.28 mg/mL
Anti-inflammatoryReduces inflammation in animal modelsUp to 94% inhibition in rat paw edema
AntioxidantScavenges free radicals; potential for oxidative stress-related applicationsComparable activity to Vitamin C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.